molecular formula C22H25N5O4S2 B2927259 N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1207015-53-9

N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No. B2927259
CAS RN: 1207015-53-9
M. Wt: 487.59
InChI Key: BIIMYEJKSPRBCY-UHFFFAOYSA-N
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Description

N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H25N5O4S2 and its molecular weight is 487.59. The purity is usually 95%.
BenchChem offers high-quality N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • Certain pyrrolo[2,3-d]pyrimidine derivatives, including classical antifolates and nonclassical analogues, have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Classical antifolate compounds have shown excellent inhibition of human DHFR and significant antitumor activity in several tumor cells in culture. Nonclassical analogues have exhibited potency and selectivity in inhibiting DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).

Antimicrobial Activity

  • Novel thiazolidin-4-one derivatives synthesized from thioureido-acetamides have demonstrated potent antimicrobial activity against various bacterial strains, showcasing the potential of these compounds in addressing antibiotic resistance (Baviskar, Khadabadi, & Deore, 2013).

Insecticidal Activity

  • Some innovative heterocycles incorporating a thiadiazole moiety, synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating their potential use in agricultural pest control (Fadda et al., 2017).

Antioxidant Properties

  • Synthesized pyrimidine derivatives, including those with substituted thiophenes, have been evaluated for their antioxidant properties, highlighting their potential therapeutic use in diseases associated with oxidative stress (Akbas et al., 2018).

Glutaminase Inhibition

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related in structure to the compound of interest, have been synthesized and evaluated as kidney-type glutaminase inhibitors. These compounds have shown promise in attenuating the growth of lymphoma cells, suggesting potential therapeutic applications in cancer treatment (Shukla et al., 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S2/c1-3-27-20(29)18-19(24-21(33-18)26-8-6-13(2)7-9-26)25-22(27)32-11-17(28)23-14-4-5-15-16(10-14)31-12-30-15/h4-5,10,13H,3,6-9,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIMYEJKSPRBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

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